molecular formula C26H24Br2N2O7 B11547737 2,4-dibromo-6-[(E)-{2-[(3-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 3,4,5-trimethoxybenzoate

2,4-dibromo-6-[(E)-{2-[(3-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 3,4,5-trimethoxybenzoate

Cat. No.: B11547737
M. Wt: 636.3 g/mol
InChI Key: UXLZHFSWALCTDA-VFLNYLIXSA-N
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Description

2,4-DIBROMO-6-[(E)-{[2-(3-METHYLPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 3,4,5-TRIMETHOXYBENZOATE is a complex organic compound characterized by its unique structure, which includes multiple bromine atoms, methoxy groups, and an acetamido group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-DIBROMO-6-[(E)-{[2-(3-METHYLPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 3,4,5-TRIMETHOXYBENZOATE typically involves multiple steps, including the bromination of phenyl rings and the formation of acetamido and methoxy groups. The reaction conditions often require the use of solvents such as dichloromethane and toluene, and the reactions are carried out at various temperatures, ranging from room temperature to -78°C .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of automated reactors and continuous flow systems can enhance the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2,4-DIBROMO-6-[(E)-{[2-(3-METHYLPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 3,4,5-TRIMETHOXYBENZOATE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can lead to the removal of bromine atoms or the reduction of other functional groups.

    Substitution: The bromine atoms in the compound can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. The reaction conditions vary depending on the desired transformation, with some reactions requiring elevated temperatures and others proceeding at room temperature .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dehalogenated derivatives.

Scientific Research Applications

2,4-DIBROMO-6-[(E)-{[2-(3-METHYLPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 3,4,5-TRIMETHOXYBENZOATE has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,4-DIBROMO-6-[(E)-{[2-(3-METHYLPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 3,4,5-TRIMETHOXYBENZOATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other brominated phenyl derivatives and methoxy-substituted benzoates. Examples include:

  • 2,4-Dibromo-6-[(E)-{[2-(3-Methylphenoxy)acetamido]imino}methyl]phenol
  • 3,4,5-Trimethoxybenzoic acid derivatives

Uniqueness

What sets 2,4-DIBROMO-6-[(E)-{[2-(3-METHYLPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 3,4,5-TRIMETHOXYBENZOATE apart is its specific combination of functional groups, which confer unique chemical and biological properties.

Properties

Molecular Formula

C26H24Br2N2O7

Molecular Weight

636.3 g/mol

IUPAC Name

[2,4-dibromo-6-[(E)-[[2-(3-methylphenoxy)acetyl]hydrazinylidene]methyl]phenyl] 3,4,5-trimethoxybenzoate

InChI

InChI=1S/C26H24Br2N2O7/c1-15-6-5-7-19(8-15)36-14-23(31)30-29-13-17-9-18(27)12-20(28)24(17)37-26(32)16-10-21(33-2)25(35-4)22(11-16)34-3/h5-13H,14H2,1-4H3,(H,30,31)/b29-13+

InChI Key

UXLZHFSWALCTDA-VFLNYLIXSA-N

Isomeric SMILES

CC1=CC(=CC=C1)OCC(=O)N/N=C/C2=C(C(=CC(=C2)Br)Br)OC(=O)C3=CC(=C(C(=C3)OC)OC)OC

Canonical SMILES

CC1=CC(=CC=C1)OCC(=O)NN=CC2=C(C(=CC(=C2)Br)Br)OC(=O)C3=CC(=C(C(=C3)OC)OC)OC

Origin of Product

United States

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